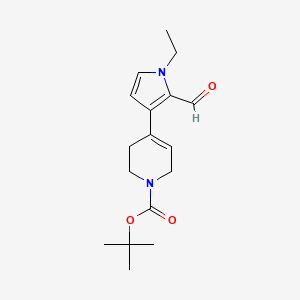

tert-Butyl 4-(1-ethyl-2-formyl-1H-pyrrol-3-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate

Description

Properties

Molecular Formula |

C17H24N2O3 |

|---|---|

Molecular Weight |

304.4 g/mol |

IUPAC Name |

tert-butyl 4-(1-ethyl-2-formylpyrrol-3-yl)-3,6-dihydro-2H-pyridine-1-carboxylate |

InChI |

InChI=1S/C17H24N2O3/c1-5-18-11-8-14(15(18)12-20)13-6-9-19(10-7-13)16(21)22-17(2,3)4/h6,8,11-12H,5,7,9-10H2,1-4H3 |

InChI Key |

JFASGHUYJPRSEC-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C=CC(=C1C=O)C2=CCN(CC2)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Procedure

- Starting from 5-trifluoromethanesulfonyloxy-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester, a Miyaura borylation reaction is performed.

- Reagents: Bis(pinacolato)diboron, potassium acetate, and (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride catalyst.

- Solvent: 1,4-dioxane.

- Conditions: Degassed under nitrogen atmosphere, stirred at 80 °C overnight.

- Workup: Filtration through celite, concentration, and purification by silica gel chromatography (hexanes:ethyl acetate 9:1).

- Yield: Approximately 93%.

Characterization Data

| Parameter | Data |

|---|---|

| 1H NMR (400 MHz, CDCl3) | δ 1.38 (s, 9H), 2.01-2.19 (m, 2H), 3.28-3.41 (m, 2H), 3.89 (d, J=2.23 Hz, 2H), 6.55 (br s, 1H) |

| LC-MS (ESI) | Calculated for C16H28BNO4: 303.2 (M+Na), Found: 303.0 |

This intermediate corresponds to the boronic acid pinacol ester of the tetrahydropyridine derivative, which is well-suited for Suzuki-Miyaura cross-coupling reactions.

Coupling to Form the Target Compound

Suzuki-Miyaura Cross-Coupling

- The boronic ester intermediate is coupled with a pyrrole derivative bearing the 1-ethyl-2-formyl substitution.

- Typical conditions involve:

- Catalyst: Tetrakis(triphenylphosphine)palladium(0).

- Base: Sodium carbonate aqueous solution.

- Solvent system: Mixture of ethanol, water, and toluene.

- Temperature: 80 °C.

- Time: 4.5 hours under inert atmosphere (argon or nitrogen).

- The reaction mixture is cooled, extracted, washed with aqueous sodium bicarbonate, dried over magnesium sulfate, and concentrated.

- Purification by chromatography affords the target compound in high yield (~93%).

Reaction Scheme Summary

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Miyaura borylation | Bis(pinacolato)diboron, KOAc, Pd(dppf)Cl2, 1,4-dioxane, 80 °C, N2 overnight | 93 | Boronic ester intermediate formation |

| Suzuki coupling | Boronic ester, 1-ethyl-2-formyl-pyrrole derivative, Pd(PPh3)4, Na2CO3, EtOH/H2O/Toluene, 80 °C, 4.5 h | 93 | Formation of target compound |

Research Discoveries and Notes

- The use of boronic acid pinacol esters as intermediates facilitates efficient and selective cross-coupling to introduce complex heterocyclic substituents such as substituted pyrroles.

- The tert-butyl carboxylate (Boc) protecting group on the tetrahydropyridine nitrogen is stable under the cross-coupling conditions, allowing for functional group tolerance.

- The reaction conditions are mild enough to preserve sensitive aldehyde functionality on the pyrrole ring.

- High yields and purity are achievable with standard chromatographic purification.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(1-ethyl-2-formyl-1H-pyrrol-3-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate: can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The formyl group can be reduced to an alcohol.

Substitution: The ethyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Alkyl halides in the presence of a strong base like sodium hydride.

Major Products

Oxidation: The major product would be the corresponding carboxylic acid.

Reduction: The major product would be the corresponding alcohol.

Substitution: The major product would be the substituted pyrrolidine derivative.

Scientific Research Applications

tert-Butyl 4-(1-ethyl-2-formyl-1H-pyrrol-3-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

Industry: Used in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(1-ethyl-2-formyl-1H-pyrrol-3-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity. The formyl group could form covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of the target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Boc-Protected Amines

Ethyl 1-[(tert-Butoxycarbonyl)amino]pyrrole Carboxylates ()

Compounds 10a–e in share the Boc-protected amine and pyrrole-carboxylate backbone but differ in substituents:

- 10a : Contains two 1-methylindol-3-yl groups.

- 10b : Features 1,5-dimethylindol-3-yl substituents.

- Target Compound : Replaces indole groups with a 1-ethyl-2-formylpyrrole moiety.

Key Differences :

- The formyl group in the target compound increases electrophilicity, enabling nucleophilic additions (e.g., Schiff base formation), whereas indole substituents in 10a–e favor π-π stacking interactions.

- Ethyl vs.

tert-Butyl Carbamates in Patent Compounds ()

- EP 4 374 877 A2 () : Features a Boc-protected pyrrolidine linked to a fluorophenyl-diazaspiro system. Unlike the target compound, this structure includes a trifluoromethylpyrimidine group, which enhances metabolic stability.

- EP 1 763 351 B9 () : Contains a Boc-protected cyclopentane-carbamate linked to a trifluoromethylphenyl-tetrahydropyridine. The trifluoromethyl group here improves binding affinity to hydrophobic targets.

Comparison :

- Reactivity : The target compound’s formyl group offers a unique site for bioconjugation, absent in the patent compounds.

Tetrahydropyridine Derivatives with Neuroactive Profiles

MPTP (1-Methyl-4-phenyl-1,2,5,6-tetrahydropyridine) ()

MPTP is a neurotoxin causing Parkinsonism via selective destruction of dopaminergic neurons.

Structural Comparison :

- MPTP : 4-Phenyl substituent on tetrahydropyridine.

- Target Compound : 4-(1-Ethyl-2-formylpyrrole) substituent.

Functional Implications :

- MPTP’s phenyl group facilitates oxidative metabolism to MPP+, a mitochondrial toxin.

- The Boc group in the target compound could prevent premature degradation, unlike MPTP’s unprotected amine.

Pyridine Derivatives with Fluorinated Substituents ()

Compounds in the Catalog of Pyridine Compounds include:

- (±)-trans-Methyl 1-benzyl-4-(6-(3-((tert-butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoropyridin-3-yl)pyrrolidine-3-carboxylate.

- (±)-trans-1-tert-Butyl 3-methyl 4-(2-fluoro-6-(3-(hydroxymethyl)pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1,3-dicarboxylate.

Comparison :

- Fluorine Substitution : Fluorine in these analogs enhances electronegativity and bioavailability, absent in the target compound.

- Synthetic Routes : These compounds use silyl ethers or hydroxymethyl groups for protection, whereas the target compound relies on a Boc group for amine stability.

Data Tables

Table 1: Structural and Functional Comparison

Research Findings and Implications

- Synthetic Efficiency : Boc protection in analogs like 10a–b achieves >90% yields (), suggesting the target compound could be synthesized efficiently using similar protocols .

- Biological Safety : Unlike MPTP (), the Boc group and ethyl-formylpyrrole in the target compound may mitigate neurotoxicity, though in vitro assays are needed for confirmation.

- Drug Development Potential: The formyl group positions the compound as a versatile intermediate for prodrugs or targeted therapies, akin to fluorinated analogs in –4 .

Biological Activity

tert-Butyl 4-(1-ethyl-2-formyl-1H-pyrrol-3-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features. This compound integrates a tetrahydropyridine ring and a pyrrole moiety, which may influence its biological activity. This article explores the biological activity of this compound, focusing on its interactions with biological targets, therapeutic potential, and relevant case studies.

Structural Characteristics

The molecular formula of this compound is C17H24N2O3, with a molecular weight of approximately 304.4 g/mol. The presence of a tert-butyl ester group enhances lipophilicity, which is crucial for biological activity. The pyrrole-derived substituent may contribute to reactivity and interaction with various biological targets.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit diverse biological activities. These include:

- Antimicrobial Activity : Compounds with similar structures have demonstrated efficacy against various pathogens.

- Neuroprotective Effects : Certain derivatives show potential neuroprotective properties.

- Antioxidant Properties : The compound may act as a free radical scavenger.

Interaction Studies

Preliminary studies have focused on the binding affinity of this compound with various enzymes and receptors. Understanding these interactions is essential for evaluating its therapeutic potential and safety profile.

Potential Biological Targets

| Target | Interaction Type | Notes |

|---|---|---|

| Enzymes | Inhibition | May inhibit specific enzymes involved in metabolic pathways. |

| Receptors | Binding Affinity | Potential interactions with neurotransmitter receptors. |

Case Studies and Research Findings

Several studies have explored the biological implications of compounds related to this compound:

- Antimicrobial Efficacy : A study demonstrated that similar compounds exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The mechanism of action was linked to cell membrane disruption.

- Neuroprotective Mechanisms : Research indicated that derivatives could protect neuronal cells from oxidative stress-induced damage. The neuroprotective effects were attributed to the modulation of antioxidant enzyme activity .

- Cytotoxicity Assessment : A cytotoxicity study on related compounds revealed varying degrees of toxicity towards cancer cell lines. The structure–activity relationship (SAR) highlighted that specific functional groups significantly influenced cytotoxicity levels .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.